molecular formula C15H25NO5 B1435064 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate CAS No. 2098067-97-9

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate

Cat. No.: B1435064
CAS No.: 2098067-97-9
M. Wt: 299.36 g/mol
InChI Key: XHPHEXRAVDRIIW-UHFFFAOYSA-N
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Description

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate is a synthetic building block designed for advanced organic synthesis and drug discovery research. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a widely employed strategy for the protection of amine functionalities . The Boc group is highly valued for its stability under basic conditions and its selective removal under mild acidic conditions, using reagents such as trifluoroacetic acid or hydrochloric acid . This allows researchers to temporarily mask the amine, enabling subsequent chemical transformations elsewhere on the molecule—such as on the reactive 3-oxocyclobutyl ketone moiety—without affecting the protected nitrogen. The 3-oxocyclobutylmethyl scaffold incorporated into this molecule is a motif of significant interest in medicinal chemistry, often used in the design of protease inhibitors and other pharmacologically active agents. As a key intermediate, this reagent facilitates the modular construction of complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)16(9-10-7-11(17)8-10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPHEXRAVDRIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC(=O)C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate, a compound with the molecular formula C14_{14}H25_{25}N2_{2}O5_{5}, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : tert-butyl (tert-butoxycarbonyl)(3-oxobutyl)carbamate
  • CAS Number : 2140326-62-9
  • Molecular Weight : 285.34 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and a cyclobutyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Some derivatives have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Compounds in this class may reduce oxidative stress by modulating reactive oxygen species (ROS) levels and cytokine production, particularly TNF-α.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. For instance:

  • Cell Viability : When treated with Aβ, cell viability dropped significantly; however, co-treatment with the compound improved cell viability by approximately 20% compared to control groups treated solely with Aβ .

In Vivo Studies

In vivo experiments have assessed the compound's efficacy in animal models of neurodegeneration:

  • Scopolamine-Induced Models : In rat models treated with scopolamine, the compound exhibited moderate protective effects against cognitive decline. However, it was noted that the bioavailability in the central nervous system might limit its effectiveness compared to established treatments like galantamine .

Data Tables

Study TypeFindingsReference
In VitroImproved cell viability in astrocytes exposed to Aβ
In VivoModerate cognitive protection in scopolamine-treated rats
Enzyme InhibitionPotential inhibition of acetylcholinesterase and β-secretase

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of similar carbamate derivatives found that they significantly reduced oxidative stress markers in neuronal cultures exposed to toxic agents. The study highlighted the potential application of these compounds in treating neurodegenerative disorders .
  • Cytotoxicity Assessment : Another investigation focused on assessing cytotoxicity revealed that at concentrations up to 100 μM, this compound exhibited no significant cytotoxic effects on cultured astrocytes .

Scientific Research Applications

Synthetic Applications

  • Protective Group Strategy : The Boc group is commonly used in peptide synthesis and organic synthesis as a protective group for amines. Its stability under basic conditions and ease of removal under acidic conditions make it advantageous for multi-step synthesis.
  • Synthesis of Complex Molecules : The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those involving cyclobutane derivatives. Its functional groups allow for further modifications through nucleophilic substitutions or coupling reactions.

Medicinal Chemistry

  • Potential Pharmacological Activity : Compounds with similar structural motifs have been investigated for their biological activities, including anti-inflammatory and anticancer properties. The unique combination of the Boc group and the cyclobutyl moiety may enhance the pharmacokinetic profiles of derived compounds.
  • Drug Development : Research into derivatives of this compound could lead to the development of novel therapeutics targeting specific biological pathways. The ability to modify the cyclobutyl group offers avenues for creating targeted drug candidates.

Case Study 1: Synthesis of Cyclobutane Derivatives

A study demonstrated the use of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate as an intermediate in synthesizing cyclobutane-containing pharmaceuticals. The Boc protection allowed for selective reactions at other functional groups, leading to high-yield products with minimal side reactions.

Case Study 2: Anticancer Activity Screening

In a screening study, derivatives of this carbamate were evaluated for anticancer activity against various cell lines. Compounds modified from this compound showed promising results, indicating potential pathways for drug development targeting cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate with structurally related carbamates, highlighting key differences in structure, reactivity, and applications:

Compound Name CAS Number Formula Key Features Applications/Distinctive Properties Ref.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[1-(3-oxopropyl)cyclopropyl]carbamate - C₁₆H₂₇NO₅ Cyclopropane ring with 3-oxopropyl chain; dual Boc groups Higher steric bulk due to cyclopropane; potential for strain-driven reactivity
tert-Butyl N-(3-oxocyclobutyl)carbamate - C₉H₁₅NO₃ Single Boc group directly attached to 3-oxocyclobutyl Simpler structure; used as a precursor for cyclobutane-containing amines
tert-Butyl N-(3-carbamoylcyclobutyl)carbamate 953752-69-7 C₁₀H₁₈N₂O₃ Carbamoyl (-CONH₂) substituent on cyclobutane Enhanced hydrogen bonding capacity; suited for solubility-driven modifications
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate 877964-32-4 C₉H₁₅ClNO₄S Chlorosulfonyl group on cyclobutane Reactive sulfonyl chloride group; used in cross-coupling or sulfonamide formation
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate 914377-34-7 C₁₄H₂₁N₃O₅ Hydroxypyrimidinyl heteroaromatic ring; dual Boc groups π-π stacking capability; potential kinase inhibitor scaffold
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1286274-19-8 C₁₄H₁₈FNO₂ Fluorophenyl-substituted cyclopropane Aromatic ring introduces lipophilicity; fluorinated analogs in CNS drug design
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate (OT-4353) 2140326-62-9 C₁₃H₂₅NO₅ Linear 3-oxobutyl chain instead of cyclobutylmethyl Flexibility for alkylation reactions; reduced ring strain

Key Structural and Functional Comparisons:

Dual Boc Protection vs. Single Boc :
The target compound’s dual Boc groups provide enhanced steric protection for amines, making it advantageous in multi-step syntheses where selective deprotection is required. In contrast, compounds like tert-butyl N-(3-oxocyclobutyl)carbamate (single Boc) are more reactive but less stable under acidic conditions .

Cyclobutane vs. Cyclopropane :
Cyclobutane rings (as in the target compound) exhibit less strain (~110 kJ/mol) compared to cyclopropane (~115 kJ/mol), leading to different reactivity profiles. For example, cyclopropane-containing analogs (e.g., OT-4353) are more prone to ring-opening reactions .

Functional Group Diversity :

  • Ketone (3-Oxo) : The target’s ketone group enables nucleophilic additions (e.g., Grignard reactions) and hydrogen bonding, critical for crystallinity .
  • Carbamoyl (-CONH₂) : tert-Butyl N-(3-carbamoylcyclobutyl)carbamate forms stronger hydrogen bonds, improving solubility in polar solvents .
  • Chlorosulfonyl (-SO₂Cl) : tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate is highly electrophilic, ideal for forming sulfonamides in medicinal chemistry .

Synthetic Yields: Related compounds, such as tert-butyl N-[cis-2-hydroxycyclopentyl]carbamate, achieve 80% yields via NaBH₄ reduction of esters (e.g., methyl (1S,3R,4R)-3-Boc-amino-4-hydroxycyclopentane-1-carboxylate) . The target compound likely follows similar protocols but may require optimized conditions due to steric hindrance from dual Boc groups.

Applications :

  • The target compound’s aliphatic cyclobutane and Boc protection make it suitable for stable intermediates in peptide synthesis .
  • Aromatic analogs (e.g., fluorophenyl derivatives) are prioritized in drug discovery for target binding via hydrophobic interactions .

Research Findings and Trends

  • Steric Effects: Dual Boc protection in the target compound reduces unwanted side reactions but may lower solubility in nonpolar solvents .
  • Emerging Analogs : Hydroxypyrimidinyl derivatives (e.g., ) are gaining traction in kinase inhibitor research due to their heteroaromatic pharmacophores .

Preparation Methods

Starting Materials

  • tert-Butyl carbamate (Boc-NH2) : Serves as the Boc-protected amine source.
  • 3-Oxocyclobutylmethyl halide or derivative : Provides the cyclobutyl ketone moiety attached via a methylene linker.
  • Bases : Sodium hydride (NaH), potassium carbonate (K2CO3), or similar bases to deprotonate amines and facilitate nucleophilic substitution.
  • Solvents : Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve reactants and promote reaction kinetics.

Reaction Conditions

  • Nucleophilic substitution : The Boc-protected amine is deprotonated by a base, generating a nucleophilic nitrogen species.
  • Alkylation step : The nucleophilic nitrogen attacks the electrophilic carbon of the 3-oxocyclobutylmethyl halide, forming the N-substituted carbamate intermediate.
  • Temperature : Reactions are typically carried out at room temperature or slightly elevated temperatures (25–50°C) to optimize yield while avoiding decomposition.
  • Time : Reaction times vary from several hours to overnight, depending on scale and conditions.

Purification

  • Recrystallization : Commonly used to purify the final product from impurities.
  • Chromatography : Preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography can be employed to achieve high purity.
  • Drying and storage : The purified compound is stored under sealed, dry conditions at 2–8°C to maintain stability.

Reaction Scheme Overview

Step Reagents & Conditions Description
1 tert-Butyl carbamate + Base (NaH or K2CO3), THF/DMF, RT Deprotonation of Boc-protected amine
2 Addition of 3-oxocyclobutylmethyl halide, Stirring at RT or 40°C Nucleophilic substitution to attach cyclobutylmethyl group
3 Purification by recrystallization or chromatography Isolation of this compound

Research Findings and Analytical Data

Yield and Purity

  • Typical yields reported for similar carbamate alkylation reactions range from 65% to 85%, depending on reaction scale and conditions.
  • Purity levels of >95% are achievable with preparative HPLC purification.

Characterization

  • NMR Spectroscopy : Confirms the presence of Boc groups and cyclobutyl ketone moiety.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~299.36 g/mol.
  • Infrared Spectroscopy : Characteristic carbamate C=O stretching near 1700 cm⁻¹ and ketone C=O around 1720 cm⁻¹.

Industrial and Scale-up Considerations

  • Industrial synthesis employs similar reaction principles but uses industrial-grade solvents and reagents.
  • Reaction parameters are optimized for maximum throughput and cost-efficiency.
  • Purification methods may include crystallization and large-scale chromatography.
  • Safety protocols are essential due to the use of strong bases and reactive intermediates.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition
Starting amine tert-Butyl carbamate (Boc-NH2)
Electrophile 3-Oxocyclobutylmethyl halide (e.g., bromide)
Base Sodium hydride or potassium carbonate
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 25–50°C
Reaction time 4–16 hours
Purification Recrystallization, preparative HPLC
Yield 65–85%
Product purity >95%
Storage Sealed container, dry, 2–8°C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how do coupling agents influence reaction efficiency?

  • Methodological Answer: Synthesis typically involves carbamate group introduction via coupling reactions. For example, tert-butyl carbamates are synthesized using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for condensation with amines . Reaction efficiency depends on steric hindrance from the tert-butyl group and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates.

Q. How should researchers handle and store tert-butyl carbamates to ensure stability?

  • Methodological Answer: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as the tert-butoxycarbonyl (Boc) group is labile under acidic conditions . Use vacuum desiccators for hygroscopic derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Identify carbamate protons (δ ~1.4 ppm for tert-butyl) and cyclobutyl carbonyl (δ ~210 ppm for 3-oxocyclobutyl) .
  • FT-IR : Confirm carbamate C=O stretches (~1690–1730 cm⁻¹) and cyclobutyl ketone (~1700 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., m/z 327.32 for C₁₆H₁₉F₂NO₄ derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for Boc-protected carbamates?

  • Methodological Answer: Discrepancies often arise from reaction scale or purification methods. For instance, small-scale reactions (<1 mmol) may report higher yields due to easier byproduct removal via flash chromatography. Larger scales require optimized workup (e.g., liquid-liquid extraction with ethyl acetate/water). Compare reaction conditions across studies, noting temperature gradients and catalyst loadings .

Q. What strategies mitigate unexpected byproducts during cyclobutylmethyl carbamate synthesis?

  • Methodological Answer: The 3-oxocyclobutyl group is prone to ring-opening under basic conditions. To suppress this:

  • Use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH).
  • Add kinetic inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to stabilize radicals .
  • Monitor reactions via TLC with UV-active tags for early byproduct detection.

Q. How does stereochemistry impact the reactivity of tert-butyl carbamates in chiral environments?

  • Methodological Answer: Chiral centers in the cyclobutylmethyl moiety (e.g., R/S configuration) affect hydrogen bonding and crystallization. Use X-ray crystallography to resolve stereochemistry . For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) .

Q. What computational methods predict the stability of carbamate-protected intermediates in multi-step syntheses?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Boc group cleavage energetics under acidic conditions. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Compare computed activation energies with experimental kinetics to validate models .

Key Research Findings

  • Crystallographic Insights: X-ray studies reveal intermolecular H-bonding between carbamate carbonyls and adjacent tert-butyl groups, stabilizing crystal lattices .
  • Toxicity Data Gaps: Limited ecotoxicological data exist; preliminary in vitro assays suggest low acute toxicity (LC₅₀ > 100 µM in zebrafish embryos) .
  • Catalytic Applications: Boc-protected carbamates serve as intermediates in protease inhibitor synthesis (e.g., SARS-CoV-2 Mpro inhibitors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate
Reactant of Route 2
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tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate

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